2-Hydroxy-3-methoxybenzaldehyde
Overview
Description
2-Hydroxy-3-methoxybenzaldehyde is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a precursor for the synthesis of Schiff bases, which are useful in various fields such as materials science and coordination chemistry . Additionally, it has been used to synthesize isotopically labeled compounds for molecular imaging and has been identified as a taste-modifying compound with a characteristic sweet aromatic fragrance .
Synthesis Analysis
The synthesis of derivatives of 2-hydroxy-3-methoxybenzaldehyde has been explored in several studies. Schiff bases derived from this compound and different para-substituted anilines have been synthesized, with their structures elucidated using spectroscopic techniques . Moreover, the compound has been used to create a labeled probe for molecular imaging through a multi-step synthesis starting from a non-aromatic precursor . The synthesis of a binary organic complex involving 2-hydroxy-3-methoxybenzaldehyde has also been reported, highlighting the versatility of this compound in forming novel materials .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-3-methoxybenzaldehyde and its derivatives has been extensively studied using various spectroscopic methods and crystallography. For instance, the crystal structures of Schiff bases derived from this compound have been determined, revealing the stabilization of enol-imino tautomers in the solid state . The crystal structure investigations of its complexes with metals such as Ni(II) and Mo(VI) have provided insights into the coordination chemistry of the compound .
Chemical Reactions Analysis
2-Hydroxy-3-methoxybenzaldehyde participates in various chemical reactions, forming complexes with different metals and organic molecules. It reacts with hexachlorocyclotriphosphazene to form a compound characterized by orthorhombic crystals . The compound also undergoes enzymatic polymerization, demonstrating self-organization and the formation of spatial periodic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-3-methoxybenzaldehyde and its derivatives have been characterized through spectroscopic studies and thermochemical analyses. Vibrational frequencies and molecular conformations have been investigated using density functional theory calculations . The physicochemical properties of a novel binary organic complex of the compound have been studied, revealing information about its heat of fusion, entropy of fusion, and other thermodynamic functions . Spectroscopic studies have also provided data on the structure and bonding of the compound and its derivatives .
Scientific Research Applications
1. Polymerization and Self-Organization
2-Hydroxy-3-methoxybenzaldehyde has been studied in the context of enzymatic polymerization. Under specific conditions, this compound exhibits self-organization, forming spatial periodic structures. This process reflects the complexity of its primary structure during system evolution (Karmanov & Monakov, 1994).
2. Spectroscopic Analysis
There has been significant interest in the spectroscopic properties of 2-Hydroxy-3-methoxybenzaldehyde derivatives. For instance, the compound’s thiosemicarbozone variant was analyzed using FTIR and FT-Raman spectral analysis, providing insights into its molecular vibrations and structure (Krishnakumar & Balachandran, 2004).
3. Antimicrobial and Antiaflatoxigenic Properties
Studies have demonstrated that derivatives of 2-Hydroxy-3-methoxybenzaldehyde possess antimicrobial and antiaflatoxigenic activities. These properties are enhanced when the compound is modified into Schiff bases, showing potential for applications in food safety and pharmaceuticals (Harohally et al., 2017).
4. Growth and Thermal Characterization
The compound has been synthesized and studied for its growth and thermal properties. This includes the examination of its crystalline structure and its potential as a nonlinear optical material (Binil et al., 2013).
5. Chemical Synthesis and Applications
The synthesis of 2-Hydroxy-3-methoxybenzaldehyde and its derivatives has been a topic of interest due to its applications in various industries, including food and pharmaceuticals. Research into efficient synthesis methods for such compounds is ongoing, highlighting its industrial relevance (Xiao-fen, 2015).
6. Catalyst in Oxidation Reactions
Research has explored the use of 2-Hydroxy-3-methoxybenzaldehyde derivatives as catalysts in oxidation reactions. For instance, a complex formed with molybdenum and thiazole-hydrazone ligand demonstrated effectiveness in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
7. Magnetic Exchange Interaction Studies
The compound has been used to study magnetic exchange interactions in copper(II) Schiff base complexes, providing insights into the structural and magnetic properties of such materials (Zeyrek et al., 2005).
8. Antioxidant Activities
Synthesized derivatives of 2-Hydroxy-3-methoxybenzaldehyde have been tested for their antioxidant activities, demonstrating potential applications in healthcare and wellness sectors (Rijal et al., 2022).
9. Anti-Asthmatic Activity
Certain phenolic compounds derived from 2-Hydroxy-3-methoxybenzaldehyde have been found to exhibit anti-asthmatic activities, potentially offering new therapeutic approaches for asthma treatment (Jang et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNINGBHGBWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022011 | |
Record name | 2-Hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Vanillin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21407 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00103 [mmHg] | |
Record name | 2-Vanillin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21407 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hydroxy-3-methoxybenzaldehyde | |
CAS RN |
148-53-8 | |
Record name | o-Vanillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Vanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxysalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-hydroxy-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-m-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-3-METHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008LR748FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.